AZD2858 is a potent, selective, and ATP-competitive small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) [, , , ]. GSK-3, encompassing GSK-3α and GSK-3β isoforms, plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, proliferation, and apoptosis [, , ]. While its exact role in cancer remains complex and context-dependent, AZD2858 is primarily investigated for its potential anti-tumor properties, particularly in glioblastoma and prostate cancer models [, , , , , , , ].
AZD2858 is a potent small molecule inhibitor of Glycogen Synthase Kinase 3, specifically targeting both GSK-3α and GSK-3β isoforms. It has been developed by AstraZeneca and is recognized for its ability to modulate various biological processes, including bone metabolism and neurodegenerative disease pathways. The compound has demonstrated significant efficacy in enhancing bone density and modulating tau phosphorylation, making it a candidate for treating conditions like osteoporosis and Alzheimer's disease.
AZD2858 was synthesized by AstraZeneca and is classified as a thieno[3,2-c]pyrazol-3-amine derivative. It is available through various chemical suppliers for research purposes, including MedChemExpress and Cayman Chemical.
The synthesis of AZD2858 involves several steps that typically include the formation of the thieno[3,2-c]pyrazole core followed by various modifications to achieve the desired pharmacological properties.
The final product is purified through crystallization or chromatography to ensure high purity suitable for biological assays.
The molecular structure of AZD2858 features a complex arrangement that contributes to its biological activity.
The compound exhibits an IC50 value of approximately 68 nM against GSK-3β, indicating its potency as an inhibitor .
AZD2858 participates in several key chemical reactions that underpin its mechanism of action.
The inhibition mechanism involves competitive binding to the ATP-binding site of GSK-3, disrupting its kinase activity and leading to downstream effects on cellular signaling pathways.
AZD2858 exerts its effects primarily through the inhibition of GSK-3 activity, which plays a pivotal role in various cellular processes.
In rat studies, treatment with AZD2858 resulted in significant increases in serum markers associated with bone formation (P1NP) and decreases in markers related to bone resorption (TRAcP-5b) over time .
AZD2858 possesses distinct physical and chemical properties that influence its behavior in biological systems.
AZD2858 has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3